N-formylmethionylphenylalanine

Description

Contextualization within the N-Formylated Oligopeptide Family

The N-formylated oligopeptide family is primarily recognized for its role as potent chemoattractants, molecules that induce the directed movement of cells. This chemotactic activity is a fundamental process in the inflammatory response, guiding immune cells to sites of infection or tissue injury.

N-formylmethionylphenylalanine (FMP) is a synthetic dipeptide that has been instrumental in elucidating the mechanisms of leukocyte chemotaxis. nih.gov As a chemoattractant, FMP stimulates the migration of polymorphonuclear neutrophils (PMNs), a type of white blood cell crucial for the early stages of the immune response. nih.gov Studies have shown that incubation of leukocytes with FMP can induce a chemotactic response, drawing the cells towards a concentration gradient of the peptide. nih.gov This activity is mediated through specific cell surface receptors, which, upon binding to FMP, initiate a signaling cascade that leads to directed cell movement. nih.gov The potency of FMP as a chemoattractant has been demonstrated in various in vitro models, such as the Boyden chamber assay, where it effectively induces the migration of PMNs. nih.gov

While FMP is a significant dipeptide, the tripeptide N-formylmethionyl-leucyl-phenylalanine (fMLF or fMLP) is widely regarded as the prototypical and most extensively studied member of the N-formylated oligopeptide family. wikipedia.orgebi.ac.ukmdpi.com fMLF is a potent chemoattractant for neutrophils and also acts as a macrophage activator. wikipedia.orgebi.ac.uk Its discovery and characterization were pivotal, leading to the identification of the first leukocyte receptor for a chemotactic factor, now known as Formyl Peptide Receptor 1 (FPR1). wikipedia.orgfrontiersin.org

The research prominence of fMLF stems from its full agonistic activity, capable of stimulating a range of cellular responses in addition to chemotaxis, including the release of lysosomal enzymes and the generation of superoxide (B77818), a key component of the oxidative burst used to kill pathogens. nih.gov The binding of fMLF to its receptors triggers a cascade of biochemical events, making it an invaluable tool for studying cellular activation and signal transduction pathways in immune cells. nih.gov Furthermore, fMLF has been used to investigate the regulation of inflammatory responses, with studies showing it can influence the production of other inflammatory mediators like tumor necrosis factor-alpha (TNF-α). nih.gov Its well-defined structure and potent, reproducible effects have solidified its status as a cornerstone reagent in immunology and cell biology research. mdpi.com

| Feature | This compound (FMP) | N-Formylmethionyl-leucyl-phenylalanine (fMLF/fMLP) |

|---|---|---|

| Peptide Length | Dipeptide | Tripeptide |

| Primary Role | Chemoattractant for polymorphonuclear neutrophils. nih.gov | Prototypical chemoattractant and macrophage activator. wikipedia.orgebi.ac.uk |

| Research Significance | Used to study chemotactic deactivation of neutrophils. nih.gov | Led to the discovery of the first chemotactic factor receptor (FPR1) and is a key tool in studying immune cell activation and signaling. wikipedia.orgfrontiersin.orgnih.gov |

| Induced Cellular Responses | Induces leukocyte migration. nih.gov | Stimulates chemotaxis, lysosomal enzyme release, superoxide generation, and can modulate cytokine production. nih.govnih.gov |

This compound (FMP) as a Dipeptide Chemoattractant

Biological Origins of Formyl Peptides

The biological significance of N-formylated peptides stems from their distinct origins, which are rooted in the fundamental differences between prokaryotic and eukaryotic protein synthesis.

N-formylated peptides are hallmarks of bacterial metabolism. aai.org In prokaryotes, protein synthesis is initiated with N-formylmethionine. nih.govfrontiersin.org Consequently, bacteria actively secrete and release N-formylated peptides into their environment, particularly during growth and infection. nih.govnih.gov These peptides act as potent "find-me" signals, recognized by the host's innate immune system as pathogen-associated molecular patterns (PAMPs). aai.org The release of these chemoattractant peptides from bacteria at a site of infection plays a crucial role in recruiting phagocytic leukocytes, such as neutrophils, to the area to combat the invading pathogens. wikipedia.orgebi.ac.uk The concentration of these peptides is highest at the source of the infection, creating a chemical gradient that directs the migration of immune cells. frontiersin.org

Interestingly, a similar process of protein synthesis initiation occurs within the mitochondria of eukaryotic cells, a legacy of their evolutionary origin from ancient α-proteobacteria. nih.govcell-stress.comnih.gov Like bacteria, mitochondria initiate the synthesis of their 13 encoded proteins with N-formylmethionine. aai.orgcell-stress.com Under normal physiological conditions, these formylated peptides are sequestered within the mitochondria. However, upon tissue injury or cell death (necrosis), they can be released into the extracellular environment. nih.govcell-stress.com

Once released, these mitochondrial N-formylated peptides act as damage-associated molecular patterns (DAMPs), signaling cellular damage to the immune system. nih.gov They can activate the same receptors as their bacterial counterparts, such as FPR1, and induce an inflammatory response even in the absence of infection, a process known as sterile inflammation. nih.govbmj.com This dual origin of formyl peptides highlights their central role in alerting the immune system to both external threats (pathogens) and internal damage. nih.gov

| Origin | Source | Release Mechanism | Classification | Primary Role |

|---|---|---|---|---|

| Bacterial | Prokaryotic cells (e.g., during infection). frontiersin.org | Active secretion and release during bacterial growth. nih.govnih.gov | Pathogen-Associated Molecular Pattern (PAMP). aai.org | Recruitment of immune cells to the site of infection. wikipedia.orgebi.ac.uk |

| Mitochondrial | Mitochondria of eukaryotic cells. nih.gov | Passive release following cell damage or necrotic death. nih.govcell-stress.com | Damage-Associated Molecular Pattern (DAMP). nih.gov | Initiation of sterile inflammatory responses to tissue injury. nih.govbmj.com |

Bacterial Derivation and Release in Infection Processes

Historical Scientific Discovery and Initial Characterization of Chemotactic Activity

The discovery of the chemotactic properties of N-formylated peptides was a landmark in immunology. In the mid-1970s, researchers investigating the factors that attract neutrophils identified low-molecular-weight chemotactic factors in bacterial culture filtrates. nih.gov They observed that these factors possessed blocked amino termini. nih.gov This led to the hypothesis that since bacteria initiate protein synthesis with N-formylmethionine, synthetic peptides starting with this modified amino acid might exhibit similar chemotactic activity. nih.gov

In 1975, Schiffmann and his colleagues synthesized and tested various short peptides beginning with N-formylmethionine. nih.gov Their experiments revealed that many of these synthetic N-formyl peptides, notably those containing N-formyl-methionyl-leucine and N-formyl-methionyl-phenylalanine, were potent chemoattractants for neutrophils. nih.gov This groundbreaking work provided strong evidence for the existence of a specific receptor on these immune cells that could recognize and respond to N-formylated peptides. nih.gov Subsequent studies confirmed these findings and further characterized the biological activities of these peptides, including their ability to induce the release of lysosomal enzymes, a process also indicative of neutrophil activation. nih.gov The isolation of chemotactic peptides from Escherichia coli culture supernatants in 1984, and the identification of fMLF as a major chemotactic factor, solidified the link between bacterial products and the activation of the innate immune system. nih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

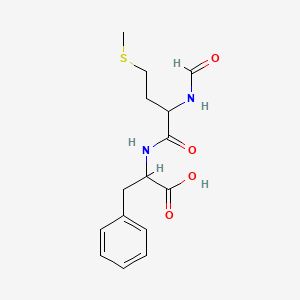

2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4S/c1-22-8-7-12(16-10-18)14(19)17-13(15(20)21)9-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3,(H,16,18)(H,17,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQJQFGSAAGNSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Formyl Peptide Receptors Fprs and Ligand Receptor Interactions

Formyl Peptide Receptor Subtypes

FPR1 is the first and most extensively studied member of the FPR family. frontiersin.org It functions as a high-affinity receptor for a variety of short N-formylated peptides, with the tripeptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) being the prototypical and one of the most potent agonists. nih.govfrontiersin.orgnih.gov FPR1 is considered the primary receptor for detecting pro-inflammatory formyl peptides derived from bacteria and damaged mitochondria. nih.govmdpi.comwikipedia.org The binding of ligands like N-formylmethionylphenylalanine and fMLP to FPR1 on phagocytes triggers a cascade of pro-inflammatory responses, including chemotaxis, degranulation, and the production of reactive oxygen species, which are essential for eliminating pathogens. nih.govwikipedia.org Studies have shown that FPR1 can exhibit two binding affinities for fMLP, a high-affinity state (Kd ~1 nM) and a low-affinity state (Kd ~100 nM), which may correspond to the induction of different cellular functions. pnas.org

FPR2/ALX is a more promiscuous receptor compared to FPR1, capable of binding a wide and structurally diverse array of ligands. nih.govfrontiersin.org While it is a low-affinity receptor for fMLP, it shows higher affinity for longer N-formylated peptides and can also be activated by non-formylated peptides, proteins, and lipid mediators such as lipoxin A4 (LXA4). nih.govmdpi.comwikipedia.org This broad ligand repertoire allows FPR2/ALX to mediate both pro-inflammatory and anti-inflammatory, pro-resolving signals, depending on the specific ligand bound. frontiersin.orgnih.gov For instance, binding of serum amyloid A induces a pro-inflammatory response, whereas binding of lipoxin A4 or annexin (B1180172) A1 promotes the resolution of inflammation. nih.gov

FPR3 is the least characterized member of the family and, unlike FPR1 and FPR2, it does not bind fMLP or many other classical N-formyl peptides. frontiersin.orgfrontiersin.org It shares a higher sequence identity with FPR2 (83%) than with FPR1 (56%). nih.gov A high-affinity endogenous ligand for FPR3 has been identified as the acetylated peptide F2L, which is derived from a human heme-binding protein. frontiersin.orgnih.gov Humanin, a mitochondrial-derived peptide, has also been shown to be an agonist for both FPR2 and FPR3. frontiersin.org The distinct ligand profile of FPR3 suggests it has specialized functions that are still being elucidated.

| Ligand | FPR1 Affinity/Potency | FPR2/ALX Affinity/Potency | FPR3 Affinity/Potency | Primary Effect |

|---|---|---|---|---|

| N-formyl-Met-Leu-Phe (fMLP) | High (Kd ~1 nM) | Low | No significant binding | Pro-inflammatory |

| N-formyl-Met-Met-Tyr-Ala-Leu-Phe (fMMYALF) | Agonist | Agonist | Weak Agonist (EC50 ~1 µM) | Pro-inflammatory |

| Lipoxin A4 (LXA4) | - | High (Kd ~1.7 nM) | - | Anti-inflammatory/Pro-resolving |

| F2L | - | - | High | Pro-inflammatory/Pro-resolving |

| Humanin | - | Agonist | Agonist | Cytoprotective |

| WKYMVm | High (Kd ~3.9 nM) | High (Kd ~0.8 nM) | Weak Agonist | Pro-inflammatory |

The genes for all three human FPRs are clustered on chromosome 19, indicating they arose from gene duplication events. nih.gov Phylogenetic analysis suggests an early duplication led to the divergence of FPR1 and a common ancestor for FPR2/FPR3, with a more recent duplication giving rise to FPR3 near the origin of primates. frontiersin.orgwikipedia.org FPR1 and FPR2 share 69% amino acid sequence identity, while FPR2 and FPR3 are more closely related with 83% identity. nih.gov Despite the sequence homology, structural differences, particularly in the extracellular loops and ligand-binding pockets, account for their distinct ligand specificities. researchgate.net For example, the binding pocket of FPR1 has a positive charge distribution favorable for accommodating the carboxyl group of short formyl peptides, whereas FPR2 has a more negative charge environment in the same region. researchgate.net The evolution of these receptors has been dynamic, with evidence of positive selection on extracellular domains involved in ligand recognition, likely driven by the need to recognize a diverse and evolving array of pathogen- and host-derived signals. oup.comresearchgate.net

FPR2/ALX and FPR3: Comparative Ligand Binding and Functional Diversity

Molecular Mechanisms of Ligand Binding

The interaction between a ligand and its receptor is characterized by its binding kinetics, including the rates of association (on-rate) and dissociation (off-rate), which together determine the equilibrium dissociation constant (Kd). The Kd represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium and is an inverse measure of binding affinity—a lower Kd signifies higher affinity. unifi.it For FPR1, the prototypical agonist fMLP binds with very high affinity, exhibiting a Kd in the low nanomolar range (around 1 nM). pnas.orgunifi.it This high affinity ensures a rapid and robust response to the low concentrations of bacterial peptides typically encountered during the initial stages of an infection. In contrast, the affinity of fMLP for FPR2 is significantly lower. mdpi.com The binding kinetics of different agonists can vary, influencing the duration and nature of the cellular response.

| Ligand | Receptor | Reported Kd (nM) | Cell Type/System |

|---|---|---|---|

| N-formyl-Met-Leu-Phe (fMLP) | FPR1 | ~1 | Human Neutrophils |

| fMLF | FPR1 | ~100 (low affinity site) | Human Neutrophils |

| WKYMVm | FPR1 | 3.9 | Transfected Cells |

| WKYMVm | FPR2/ALX | 0.8 | Transfected Cells |

| Lipoxin A4 (LXA4) | FPR2/ALX | ~1.7 | CHO Cells |

| CHIPS | FPR1 | ~35 | - |

The specificity of N-formylated peptides for the different FPR subtypes is largely determined by the structure of both the peptide and the receptor's binding pocket. The N-formyl group is a critical determinant for the optimal interaction and high-affinity binding to FPR1. mdpi.com While this compound is a dipeptide, the tripeptide fMLP (N-formyl-Met-Leu-Phe) is one of the most potent known agonists for FPR1. frontiersin.org The binding affinity of formyl peptides to FPR1 is highly dependent on the N-terminal structure. In contrast, the binding affinity of formyl peptides to FPR2 is influenced more by the charge at the C-terminus of the peptide. nih.gov FPR2 generally prefers longer formyl peptides and can discriminate between peptides of different sizes and features, a capability less pronounced in FPR1. mdpi.com this compound, being a short N-formylated peptide, is expected to act primarily through FPR1, inducing pro-inflammatory responses characteristic of this receptor's activation.

Structural Determinants of Ligand-Receptor Interaction: Key Amino Acid Residues and Binding Sites

The interaction between this compound (fMLP) and its primary receptor, Formyl Peptide Receptor 1 (FPR1), is a highly specific process governed by the structural characteristics of both the ligand and the receptor's binding pocket. While the precise crystal structure of FPR1 is yet to be fully elucidated, a combination of computational modeling, site-directed mutagenesis, and chimeric receptor studies has identified several key amino acid residues that are critical for high-affinity fMLP binding. atlasgeneticsoncology.orgaai.orgnih.gov

The binding pocket of FPR1 is thought to be located within the transmembrane domains of the receptor. nih.gov The N-formyl group of fMLP is essential for optimal interaction and activation of both FPR1 and its homologue, FPR2. nih.gov The N-formyl methionine residue of the peptide is believed to insert deep into a narrow, hydrophobic chamber at the bottom of the ligand-binding pocket. nih.gov This chamber is formed by highly conserved residues, including L109, F110, V113, and W254. nih.gov

Several charged amino acid residues within the extracellular loops and transmembrane domains of FPR1 play crucial roles in ligand binding. Notably, Arginine-84 (Arg84) and Lysine-85 (Lys85) in the first extracellular loop, and Aspartic acid-284 (Asp284) in the seventh transmembrane domain are critical for high-affinity fMLP binding. atlasgeneticsoncology.orgnih.govasm.orgnih.govresearchgate.net Studies using chimeric receptors, where segments of FPR1 are swapped with those of the lower-affinity FPR2, have highlighted the importance of the first and third extracellular loops and their adjacent transmembrane domains for conferring high-affinity fMLP binding. nih.gov

Further research has identified other residues that contribute to the interaction with agonists, such as Asn192, Thr199, Arg205, Tyr257, and Thr265. nih.gov The positively charged environment of the FPR1 ligand-binding pocket, contributed by residues like Arg205, facilitates the interaction with fMLP. nih.govresearchgate.net In contrast, the binding pocket of FPR2 has different structural determinants, which explains its lower affinity for fMLP and its ability to bind a wider range of ligands. nih.govguidetopharmacology.org Specifically, the presence of Asp-281 in FPR2 introduces a negative charge that makes it more sensitive to the length and C-terminal composition of formyl peptides. nih.govnih.gov

Table 1: Key Amino Acid Residues in FPR1 for this compound Binding

| Residue | Location | Function in Ligand Binding |

|---|---|---|

| Arg84 | First Extracellular Loop | Critical for high-affinity binding. atlasgeneticsoncology.orgnih.govasm.orgnih.govresearchgate.net |

| Lys85 | First Extracellular Loop | Plays a major role in ligand-binding activity. atlasgeneticsoncology.orgnih.govasm.orgnih.govresearchgate.net |

| L109 | Transmembrane Domain | Forms part of the hydrophobic pocket for the N-formyl methionine. nih.gov |

| F110 | Transmembrane Domain | Contributes to the hydrophobic binding chamber. nih.gov |

| V113 | Transmembrane Domain | Part of the hydrophobic cluster interacting with the ligand. nih.gov |

| W254 | Transmembrane Domain | Lines the hydrophobic pocket for the N-formyl methionine. nih.gov |

| Asp284 | Seventh Transmembrane Domain | Critical for high-affinity binding. atlasgeneticsoncology.orgnih.govresearchgate.net |

| Arg205 | Transmembrane Domain | Contributes to the positively charged environment of the binding pocket. nih.govresearchgate.net |

| Tyr257 | Transmembrane Domain | Involved in direct interactions with the ligand. nih.gov |

Receptor Expression and Regulation on Target Cells

Distribution on Phagocytic Leukocytes (Neutrophils, Macrophages, Monocytes)

Formyl Peptide Receptor 1 (FPR1) is predominantly and abundantly expressed on the surface of mammalian phagocytic leukocytes, including neutrophils, monocytes, and macrophages. frontiersin.orgplos.orgjci.orgnih.gov This expression is fundamental to their role as key players in the innate immune system's response to bacterial infections. plos.orgingentaconnect.com

Neutrophils, the most abundant type of white blood cell, express high levels of FPR1. jci.orgnih.govnih.gov This enables them to detect this compound (fMLP), a potent chemoattractant peptide derived from bacteria, and migrate towards the site of infection. ingentaconnect.com Similarly, monocytes, which circulate in the bloodstream, and macrophages, which reside in tissues, also express FPR1 on their cell surface. plos.orgnih.gov This expression allows these cells to recognize and respond to bacterial products and signals from damaged tissues. plos.org

The level of FPR1 expression on these cells is not static and can be modulated by various factors. For instance, in macrophages, the expression of FPR1 can be influenced by the local cytokine environment, which directs their polarization into different functional phenotypes. plos.orgnih.gov

Expression on Non-Hematopoietic Cells (e.g., Mesenchymal Stem Cells, Epithelial Cells, Endothelial Cells, Neurons)

While most prominently found on phagocytic leukocytes, functional FPR1 has also been detected in a variety of non-hematopoietic cells, suggesting its involvement in a broader range of physiological and pathological processes. atlasgeneticsoncology.org These cells include hepatocytes, epithelial cells, endothelial cells, astrocytes, and neurons. atlasgeneticsoncology.orgfrontiersin.org

The expression of FPRs has been identified on fibroblast cells. aai.org Stimulation of these cells with fMLP can induce intracellular signaling pathways, including calcium flux and an increase in F-actin, leading to cell migration. aai.org This suggests a potential role for fibroblasts in the innate immune response. aai.org

In the central nervous system, FPR1 has been found on astrocytes and microglia. atlasgeneticsoncology.org Furthermore, studies have shown FPR1 expression in highly malignant human glioblastoma and anaplastic astrocytoma specimens, where it may mediate cell chemotaxis and proliferation. atlasgeneticsoncology.org The receptor has also been localized in the tunica media of coronary arteries and in various secretory cells, including those in the thyroid and adrenal glands. atlasgeneticsoncology.org

Receptor Desensitization and Internalization Mechanisms

Continuous exposure of cells to this compound leads to a rapid decline in their responsiveness, a process known as desensitization. plos.org This is a crucial negative feedback mechanism that prevents excessive and potentially damaging inflammatory responses. frontiersin.org Desensitization is tightly linked to receptor internalization, where the ligand-bound receptors are removed from the cell surface. frontiersin.org

The process is initiated by the phosphorylation of the agonist-occupied receptor, primarily on serine and threonine residues located in its cytoplasmic tail. atlasgeneticsoncology.orgnih.govresearchgate.netfrontiersin.orgnih.gov This phosphorylation is carried out by G protein-coupled receptor kinases (GRKs). atlasgeneticsoncology.orgplos.orgmolbiolcell.org Phosphorylation of the FPR is a necessary step for its internalization. nih.gov A mutant form of the receptor lacking these phosphorylation sites fails to internalize upon ligand stimulation. nih.gov

Following phosphorylation, arrestin proteins can bind to the receptor. frontiersin.orgmolbiolcell.org While arrestin binding is crucial for the desensitization of many G protein-coupled receptors, studies on FPR1 have shown that its internalization can occur through both arrestin-dependent and independent pathways. frontiersin.orgoup.comnih.gov The internalized receptor can then be targeted for degradation or recycled back to the cell surface. molbiolcell.org This dynamic process of desensitization and internalization allows cells to fine-tune their sensitivity to chemoattractants. escholarship.org For instance, at high concentrations of fMLP, enhanced receptor internalization acts as a "stop" signal for migrating neutrophils. researchgate.net

Cellular and Molecular Mechanisms of Action of N Formylmethionylphenylalanine

Chemotactic Responses and Leukocyte Migration

Directed Migration of Neutrophils and Macrophages

N-formylmethionylphenylalanine is a recognized chemotactic agent that induces the directed migration of phagocytic cells, such as neutrophils and macrophages. vulcanchem.com These cells are crucial components of the innate immune system, responsible for identifying and eliminating pathogens. The N-formyl group on the methionine residue of FMP is a key structural feature, as it mimics the N-termini of proteins synthesized by bacteria. plos.org This molecular mimicry allows leukocytes to recognize FMP as a signal of bacterial presence, initiating a chemotactic response towards the source of the peptide.

Research has demonstrated that synthetic N-formyl peptides, including FMP, effectively stimulate the migration of various phagocytic cells. nih.gov For instance, studies on guinea pig alveolar macrophages have shown that N-formylated peptides are potent chemoattractants. atsjournals.org Similarly, FMP has been shown to induce chemotaxis in human polymorphonuclear leukocytes. pnas.org This directed migration is a fundamental process in the inflammatory response, enabling the rapid recruitment of immune cells to sites of infection to combat invading microorganisms. The interaction of FMP with specific receptors on the surface of these leukocytes triggers a cascade of intracellular events that ultimately leads to cell movement.

Influence on Cell Adherence and Orientation

The process of leukocyte migration is not solely dependent on directed movement but also involves changes in cell adherence and orientation. N-formyl peptides, including FMP, have been shown to influence these cellular properties. Upon stimulation with N-formylated oligopeptides, neutrophils exhibit increased adhesiveness to each other and to the vascular endothelium. wikipedia.org This enhanced adherence is a critical step in the extravasation of leukocytes from the bloodstream to the site of inflammation.

Furthermore, chemoattractants like N-formylmethionyl-leucyl-phenylalanine (fMLP), a related and more potent peptide, induce cellular polarization, which is the initial step in neutrophil locomotion. nih.govcaymanchem.com This involves the formation of a leading edge (lamellipodium) and a trailing end (uropod), giving the cell a distinct directional orientation. Studies have shown that neutrophils can even reverse their morphological polarity when exposed to decreasing concentrations of a chemoattractant, suggesting a "memory" of their ligand exposure history. nih.gov This ability to reorient allows leukocytes to effectively track and pursue pathogens in a dynamic environment.

Differential Chemotactic Potency of this compound (FMP) versus N-Formylmethionyl-leucyl-phenylalanine (fMLP)

While both FMP and fMLP are potent chemoattractants, their efficacy differs. FMLP, a tripeptide containing an additional leucine (B10760876) residue, is generally considered a more potent chemoattractant for leukocytes than the dipeptide FMP. vulcanchem.comwikipedia.org This difference in potency is attributed to the structural variations between the two molecules, which likely affects their binding affinity to formyl peptide receptors (FPRs) on the surface of leukocytes. vulcanchem.com

Studies comparing the chemotactic activity of various N-formylated peptides have consistently shown fMLP to be one of the most potent in stimulating neutrophil chemotaxis. wikipedia.org The addition of the leucine residue in fMLP is thought to enhance its interaction with the receptor, leading to a stronger and more sustained signaling cascade that promotes cell migration. Despite this difference in potency, both FMP and fMLP serve as valuable tools in immunological research for investigating the mechanisms of chemotaxis and inflammation. vulcanchem.com

| Compound | Structure | Relative Chemotactic Potency |

| This compound (FMP) | Dipeptide | Less potent |

| N-formylmethionyl-leucyl-phenylalanine (fMLP) | Tripeptide | More potent |

Intracellular Signal Transduction Pathways

G Protein-Coupled Signaling Cascades and Effectors

The biological effects of this compound are primarily mediated through its interaction with a specific class of cell surface receptors known as formyl peptide receptors (FPRs). vulcanchem.com These receptors belong to the large family of G protein-coupled receptors (GPCRs), which are characterized by their seven-transmembrane domains. genscript.comwikipedia.org Upon binding of FMP to an FPR, the receptor undergoes a conformational change, which in turn activates an associated heterotrimeric G protein on the intracellular side of the plasma membrane. wikipedia.org

In neutrophils, the G protein coupled to FPR1 is typically of the Gαi subtype. plos.org Activation of Gαi leads to the dissociation of its subunits (Gαi and Gβγ), which then go on to modulate the activity of various downstream effector molecules. nih.gov Key signaling pathways activated by FPRs in neutrophils include the phosphatidylinositol 3-kinase (PI3K) family of kinases, which are crucial for mediating chemotaxis towards pathogens. plos.org These G protein-coupled signaling cascades are central to translating the external chemotactic signal into a directed cellular response. ebi.ac.uk

Calcium Ion Mobilization and Associated Signaling Pathways

A critical event in the intracellular signaling cascade initiated by FMP is the mobilization of calcium ions (Ca²⁺). The activation of FPRs by ligands like fMLP leads to the activation of phospholipase C (PLC), which is often mediated by the G protein subunits. ebi.ac.uk PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

Activation of MAP Kinase Pathways (ERK, p38 MAPK)

Stimulation of neutrophils with fMLP leads to the activation of multiple mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinases (ERKs), p38 MAPK, and N-terminal kinases (JNKs). oup.com This activation is dependent on a pertussis toxin-sensitive G protein, indicating the involvement of G-protein coupled receptors. oup.com The activation of these MAPK pathways is crucial for various neutrophil functions.

Research has shown that fMLP stimulates a time- and concentration-dependent increase in the activities of ERK, p38 MAPK, and JNK. oup.com Specifically, p38 MAPK activation is rapid, peaking at approximately one minute after stimulation. oup.com While both ERK and p38 MAPK are activated by fMLP, they appear to be regulated by distinct proximal signal transduction pathways. oup.comjci.org For instance, fMLP-induced ERK activation is dependent on protein kinase C (PKC), whereas p38 MAPK activation is not. oup.comnih.gov

The p38 MAPK pathway has been identified as a critical component in fMLP-induced degranulation of primary and secondary granules in neutrophils. aai.org Inhibition of p38 MAPK significantly reduces the release of these granules, while inhibition of the ERK pathway has no such effect. aai.org Furthermore, the activation of p38 MAPK is necessary for the fMLP-stimulated respiratory burst, although a second signal, potentially involving ERK, may also be required for this activity. oup.comaai.org

| Pathway Component | Role in fMLP Signaling | Key Research Findings |

| ERK (p42/44 MAPK) | Involved in superoxide (B77818) release | Activated by fMLP in a time- and concentration-dependent manner. oup.com Activation is dependent on PKC and PLC. oup.comnih.gov |

| p38 MAPK | Crucial for degranulation and superoxide release | Activated by fMLP, with peak activity at 1 minute. oup.com Activation is dependent on PLC but independent of PKC. oup.comnih.gov Its inhibition blocks the release of primary and secondary granules. aai.org |

| JNK | Activated by fMLP | Activated in a time- and concentration-dependent manner, with peak activity at 5 minutes. oup.com Activation is independent of PKC, PLC, tyrosine kinases, and PI3K. oup.com |

Phospholipase C/D and Associated Signaling Pathways

Upon fMLP stimulation, both phospholipase C (PLC) and phospholipase D (PLD) are activated, playing significant roles in the subsequent cellular responses. nih.gov PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which are crucial second messengers. qiagen.com

Studies have indicated that PLC is involved in the activation of both ERK and p38 MAPK pathways by fMLP. oup.com The use of a PLC inhibitor significantly attenuates the activation of both kinases, suggesting PLC's upstream role in these cascades. oup.com

The role of PLD in fMLP-induced neutrophil functions like superoxide generation and degranulation has been a subject of investigation. While some studies initially suggested a role for PLD, later research using PLD-deficient mice indicated that PLD is dispensable for these specific functions. nih.gov However, PLD is implicated in other fMLP-induced responses such as chemotaxis. nih.gov It is believed that fMLP binding to its receptor activates G proteins, which in turn activate ARF and RhoA, leading to the translocation and activation of PLD at the membrane. researchgate.net

| Enzyme | Role in fMLP Signaling | Downstream Effects |

| Phospholipase C (PLC) | Activated by fMLP receptor stimulation | Generates IP3 and DAG. qiagen.com Activates ERK and p38 MAPK pathways. oup.com Involved in superoxide generation and degranulation. nih.gov |

| Phospholipase D (PLD) | Activated by fMLP | Implicated in chemotaxis. nih.gov Its role in superoxide generation and degranulation is considered dispensable. nih.gov |

Involvement of Protein Kinase C and Tyrosine Kinases in Cellular Activation

Protein kinase C (PKC) and tyrosine kinases are key players in the signal transduction pathways initiated by fMLP. nih.govniscpr.res.in The activation of these kinases is essential for various cellular responses.

PKC activation is a downstream event of PLC activation and is involved in fMLP-induced ERK activation. oup.com Inhibition of PKC attenuates ERK stimulation by fMLP but does not affect the activation of p38 MAPK or JNKs. oup.com This suggests a specific role for PKC in the ERK signaling cascade. oup.com In alveolar macrophages, PKC activation appears to be required for LPS priming but not for transducing the fMLP signal directly; instead, it may act as a negative feedback modulator. nih.gov

Tyrosine kinases are also critically involved in fMLP-induced cellular activation. niscpr.res.in FMLP stimulation leads to the tyrosine phosphorylation of several intracellular proteins. aai.org Inhibition of tyrosine kinases blocks the fMLP-induced generation of inflammatory mediators like superoxide anion and thromboxane (B8750289) B2 in alveolar macrophages. nih.gov Furthermore, Src family tyrosine kinases have been shown to mediate the fMLP-induced activation of p38 MAPK, which in turn is responsible for the degranulation of primary and secondary granules in neutrophils. aai.org

| Kinase Family | Role in fMLP Signaling | Key Research Findings |

| Protein Kinase C (PKC) | Mediates ERK activation | Its inhibition blocks fMLP-stimulated ERK activity but not p38 or JNK activation. oup.com May have a negative feedback role in some cell types. nih.gov |

| Tyrosine Kinases | Essential for superoxide generation and degranulation | FMLP induces tyrosine phosphorylation of multiple proteins. aai.org Src family kinases are upstream of p38 MAPK activation. aai.org |

Role of Rho-Family GTPases and PI3K in Chemotaxis Signaling

The directional migration of neutrophils towards a chemoattractant gradient, a process known as chemotaxis, is tightly regulated by the interplay between Rho-family GTPases and phosphoinositide 3-kinases (PI3Ks). nih.govnih.gov

Upon fMLP stimulation, PI3K is activated, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the leading edge of the cell. aai.orgnih.gov This localized accumulation of PIP3 is crucial for establishing cell polarity and directional movement. aai.org Both class IA and class IB PI3Ks are expressed in neutrophils, with class IB PI3Ks appearing to mediate responses to GPCR ligands like fMLP. frontiersin.org

Rho-family GTPases, including Rac, Cdc42, and RhoA, are key regulators of the actin cytoskeleton, which is essential for cell motility. thecharestlab.org There is significant cross-talk between PI3K and Rho GTPases. nih.gov PI3K can activate Rac, which in turn can further activate PI3K, creating a positive feedback loop that amplifies the chemotactic signal. mdpi.com Rac is known to regulate actin polymerization, leading to the formation of lamellipodia, which are crucial for neutrophil migration. nih.gov Conversely, RhoA is involved in the retraction of the cell's rear. nih.gov The coordinated action of these GTPases, regulated by PI3K signaling, ensures efficient chemotaxis. nih.govnih.gov

| Signaling Molecule | Role in fMLP-induced Chemotaxis | Interplay and Downstream Effects |

| PI3K | Generates PIP3 at the leading edge | Essential for establishing cell polarity and directional migration. aai.org Activates Rac. mdpi.com |

| Rac | Regulates actin polymerization and lamellipodia formation | Activated by PI3K. mdpi.com Part of a positive feedback loop with PI3K. mdpi.com |

| Cdc42 | Guides the direction of the response | Contributes to the regulation of actin polymerization at the front of the cell. thecharestlab.org |

| RhoA | Controls retraction of the cell's posterior | Its activity is regulated in opposition to Rac and Cdc42 to ensure directional movement. nih.gov |

Downstream Cellular Activation and Functional Outcomes

The activation of the aforementioned signaling cascades by fMLP culminates in a range of functional responses in neutrophils, which are essential for their role in host defense. These include the production of reactive oxygen species and the release of granular contents.

Induction of Oxidative Burst and Reactive Oxygen Species Production (Superoxide, Hydrogen Peroxide)

One of the hallmark responses of neutrophils to fMLP stimulation is the "oxidative burst," a rapid release of reactive oxygen species (ROS). nih.gov This process is mediated by the NADPH oxidase enzyme complex, which becomes assembled and activated upon cell stimulation. nih.gov The primary product of this enzyme is the superoxide anion (O2•−). mdpi.com

Superoxide is then converted, either spontaneously or through the action of superoxide dismutase, into hydrogen peroxide (H2O2). mdpi.comaai.org These ROS are highly microbicidal and play a critical role in killing pathogens. mdpi.com The production of ROS can be measured by techniques such as cytochrome c reduction or luminol-enhanced chemiluminescence. mdpi.comphysiology.org

The signaling pathways leading to the oxidative burst are complex and involve multiple components discussed earlier. The activation of p38 MAPK is essential for the fMLP-induced respiratory burst. aai.org Additionally, PKC and tyrosine kinases are required for the generation of superoxide. oup.comnih.gov PI3K is also implicated in the regulation of the oxidative burst. frontiersin.org

| Reactive Oxygen Species | Method of Production | Role in Neutrophil Function |

| Superoxide (O2•−) | Produced by the NADPH oxidase complex upon fMLP stimulation. mdpi.com | The initial ROS produced in the oxidative burst; a potent microbicidal agent. mdpi.com |

| Hydrogen Peroxide (H2O2) | Formed from the dismutation of superoxide. mdpi.comaai.org | A more stable ROS that can diffuse across membranes and is a precursor to other potent oxidants. mdpi.com |

Granule Release and Degranulation in Neutrophils

Neutrophils contain various types of granules, including primary (azurophil), secondary (specific), and tertiary granules, each filled with a distinct set of antimicrobial proteins, proteases, and other inflammatory mediators. mdpi.com Upon activation by fMLP, neutrophils undergo degranulation, a process of exocytosis where the contents of these granules are released into the phagosome or the extracellular space. qiagen.com

The release of granules occurs in a hierarchical and sequential manner. nih.gov Typically, secondary granules are released first, followed by primary granules. nih.gov This sequential release is observed with various stimuli, including fMLP. nih.gov

The signaling pathways controlling degranulation are intricate. As mentioned previously, the p38 MAPK pathway, activated by Src family tyrosine kinases, is crucial for the fMLP-induced release of primary and secondary granules. aai.org PLC activation is also reported to be involved in degranulation. nih.gov The release of granule contents is a key mechanism by which neutrophils kill pathogens and contribute to the inflammatory response. mdpi.com

| Granule Type | Key Contents | Regulation of Release by fMLP |

| Primary (Azurophil) Granules | Myeloperoxidase (MPO), elastase, defensins | Release is mediated by the Src family kinase-p38 MAPK pathway. aai.org |

| Secondary (Specific) Granules | Lactoferrin, NADPH oxidase components | Release is also dependent on the Src family kinase-p38 MAPK pathway. aai.org Release occurs prior to primary granules. nih.gov |

Modulation of Cytoskeletal Dynamics and F-Actin Formation

This compound (fMLP) is a potent chemoattractant that triggers significant and rapid reorganization of the actin cytoskeleton in leukocytes, particularly neutrophils. This process is fundamental to cell migration, polarization, and phagocytosis. Upon binding to its G protein-coupled receptor (GPCR), the Formyl Peptide Receptor (FPR), fMLP initiates a cascade of signaling events that culminate in the polymerization of globular actin (G-actin) into filamentous actin (F-actin). qiagen.com

A brief exposure of granulocytes to fMLP induces actin polymerization, leading to observable changes such as membrane ruffling and cell polarization, which are prerequisites for directed cell movement along a concentration gradient. qiagen.com The signaling pathways activated by the FPR involve several key protein families. The Rho family of small GTPases, including Cdc42 and Rac, are critical intermediaries. qiagen.com Activated Cdc42, in particular, initiates signaling pathways that lead to actin nucleation. rupress.org This process involves the Wiskott-Aldrich syndrome protein (WASP), which, once activated, stimulates the Actin-Related Proteins 2/3 (Arp2/3) complex to promote the formation of new actin filaments. qiagen.comnih.gov

Research on permeabilized neutrophils has shown that fMLP stimulation significantly increases the number of free barbed-end nucleation sites, which are the primary locations for actin polymerization. rupress.org This activity is dependent on phosphoinositides, as peptides that bind these lipids can inhibit fMLP-stimulated actin nucleation. rupress.org The spatial control of this process is crucial for chemotaxis; in response to a gradient, fMLP induces an asymmetric distribution of polymerization sites, concentrating F-actin and the Arp2/3 complex in the leading-edge pseudopodia, which drives the cell's directional movement. nih.gov

Interestingly, the effect of fMLP on actin dynamics is distinct from that of certain cytokines. While fMLP rapidly induces actin polymerization, cytokines like Tumor Necrosis Factor-α (TNF-α) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) can cause actin depolymerization. physiology.org Furthermore, pretreatment with these cytokines can prevent fMLP-induced polarization and actin polymerization, suggesting a complex regulatory interplay between different inflammatory signals. physiology.org

Table 1: Key Proteins in fMLP-Induced Cytoskeletal Dynamics

| Protein/Complex | Role in fMLP-Mediated Actin Polymerization | References |

|---|---|---|

| Formyl Peptide Receptor (FPR) | A GPCR that binds fMLP, initiating intracellular signaling cascades. | qiagen.com |

| Rho family GTPases (Cdc42, Rac) | Activated by FPR, these proteins are crucial for actin reorganization and cell polarization. | qiagen.comrupress.org |

| Phosphatidylinositol-3 Kinase (PI3K) | Its activity is induced during leukocyte motility and contributes to signaling pathways. | qiagen.com |

| Wiskott-Aldrich Syndrome Protein (WASP) | Activated by Cdc42, it promotes actin nucleation by the Arp2/3 complex. | qiagen.comnih.gov |

| Arp2/3 Complex | Promotes the nucleation of new actin filaments, leading to branched actin networks. | qiagen.comnih.gov |

Influence on Cytokine Production and Gene Expression (e.g., IL-1, IL-6, TNF-alpha)

This compound not only acts as a chemoattractant but also modulates the inflammatory response by influencing the production and gene expression of key cytokines. Studies have demonstrated that fMLP can directly induce the secretion of pro-inflammatory cytokines, including Interleukin-1α (IL-1α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), in human peripheral blood mononuclear cells (PBMCs). nih.gov

The induction of these cytokines occurs at the genetic level, as Northern blot analysis has confirmed that fMLP stimulates the expression of IL-1α, IL-1β, and IL-6 genes in PBMCs. nih.gov This signaling pathway is dependent on a Gi protein, as pretreatment with pertussis toxin abolishes the fMLP-induced gene expression of IL-1 and secretion of IL-6. nih.gov Furthermore, fMLP can act synergistically with other inflammatory stimuli; for instance, it enhances the lipopolysaccharide (LPS)-induced secretion of IL-1α, IL-1β, and IL-6. nih.gov

The relationship between fMLP and Tumor Necrosis Factor-alpha (TNF-α) is more complex. While fMLP is considered a pro-inflammatory agent, some research indicates it may down-regulate TNF-α release from human polymorphonuclear leukocytes (PMNs). semanticscholar.org Conversely, the stimulatory activity of fMLP itself can be positively influenced by TNF-α, suggesting a feedback mechanism within the inflammatory network. qiagen.com This highlights that fMLP's role can be context-dependent, sometimes acting to amplify certain inflammatory pathways while potentially dampening others. semanticscholar.org In addition to the cytokines listed, fMLP is also a potent inducer of Interleukin-8 (IL-8), a major chemokine for neutrophils, further underscoring its role in amplifying the inflammatory cascade. semanticscholar.orgnih.gov

Table 2: Effect of fMLP on Pro-Inflammatory Cytokine Production

| Cytokine | Effect of fMLP Stimulation | Cell Type | References |

|---|---|---|---|

| Interleukin-1α (IL-1α) | Induces gene expression and secretion. | Human PBMCs | nih.gov |

| Interleukin-1β (IL-1β) | Induces gene expression and secretion. | Human PBMCs | nih.gov |

| Interleukin-6 (IL-6) | Induces gene expression and secretion. | Human PBMCs | nih.gov |

| Tumor Necrosis Factor-α (TNF-α) | Down-regulates release. | Human PMNs | semanticscholar.org |

Induction of Neutrophil Extracellular Traps (NETs)

Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins that are released by neutrophils to trap and kill pathogens. nih.govfrontiersin.org The process of NET formation, known as NETosis, can be triggered by a variety of stimuli, including bacterial components, cytokines, and physiological agonists. smw.chnih.gov this compound is recognized as one such physiological stimulus that can induce NETosis. nih.govsmw.ch

The mechanism of fMLP-induced NETosis involves the activation of specific intracellular signaling pathways. Upon binding its receptor, fMLP can activate phospholipase C (PLC), which in turn stimulates the production of second messengers that can lead to the activation of NADPH oxidase. nih.gov The generation of reactive oxygen species (ROS) by NADPH oxidase is a central event in some forms of NETosis, often referred to as "suicidal NETosis," as it typically culminates in the death of the neutrophil. encyclopedia.pubmdpi.com

However, there is some complexity regarding fMLP's role. Some studies have noted that, despite activating pathways associated with NETosis (like NADPH oxidase), fMLP alone may not be a robust inducer under all conditions. nih.gov Other research clarifies that physiological stimuli, including fMLP, can induce a form of NETosis that is dependent on the enzyme peptidylarginine deiminase 4 (PAD4), which mediates histone citrullination and chromatin decondensation, but is independent of ROS. nih.govfrontiersin.org This suggests that fMLP may trigger NETosis through multiple, potentially distinct, signaling pathways. The formation of NETs is a critical component of the innate immune response, but dysregulated NETosis can also contribute to the pathophysiology of inflammatory and autoimmune diseases. smw.chmedsci.org

Table 3: Signaling Components in fMLP-Associated NETosis

| Component | Role in NETosis Pathway | References |

|---|---|---|

| Phospholipase C (PLC) | Activated by fMLP receptor, generates second messengers. | nih.gov |

| NADPH Oxidase | Produces reactive oxygen species (ROS), a key mediator in "suicidal" NETosis. | nih.govencyclopedia.pub |

| Reactive Oxygen Species (ROS) | Act as signaling molecules that can promote chromatin decondensation and nuclear envelope breakdown. | encyclopedia.pub |

| Peptidylarginine Deiminase 4 (PAD4) | An enzyme that citrullinates histones, leading to chromatin decondensation required for NET formation, particularly in ROS-independent pathways. | nih.govmdpi.com |

Role in Biological Processes and Pathophysiological Contexts

Contributions to Innate Immunity and Host Defense

N-formylated peptides, including fMP and fMLP, are crucial components of the innate immune system, the body's first line of defense against invading pathogens. wikipedia.orgscielo.br They are primarily released by bacteria or from damaged host cell mitochondria and act as powerful chemoattractants for immune cells. wikipedia.orgnih.gov

N-formylmethionylphenylalanine and related N-formylated peptides are potent initiators of inflammatory responses. frontiersin.org When detected by the immune system, these molecules, which are characteristic of bacterial metabolism, signal a bacterial invasion. ebi.ac.ukscielo.br This recognition is mediated by a specific class of pattern recognition receptors known as N-formyl peptide receptors (FPRs) located on the surface of immune cells. frontiersin.org The binding of fMP or fMLP to these receptors triggers a cascade of intracellular signaling events that lead to the activation of immune cells and the production of pro-inflammatory cytokines like Interleukin-1 (IL-1) and Interleukin-6 (IL-6). frontiersin.orgnih.gov This process helps to orchestrate the body's defense mechanisms at the site of infection. ebi.ac.uk

Research has shown that fMLP can induce the gene expression and secretion of IL-1α, IL-1β, and IL-6 in human peripheral blood mononuclear cells. nih.gov Furthermore, it can enhance the secretion of these cytokines when stimulated by other factors like lipopolysaccharide (LPS). nih.gov The signaling pathway for this cytokine induction is thought to involve G-proteins, as it can be blocked by pertussis toxin. nih.gov

A primary role of this compound is to act as a chemoattractant, guiding phagocytic cells such as neutrophils and macrophages to sites of bacterial infection or tissue injury. wikipedia.orgvulcanchem.comnih.gov This process, known as chemotaxis, is a fundamental aspect of the innate immune response. pubcompare.aiplos.org The gradient of these peptides released from bacteria or damaged mitochondria directs the migration of phagocytes, ensuring they arrive at the location where they are needed to engulf and destroy pathogens or clear cellular debris. wikipedia.orgnih.gov

Studies have demonstrated that intraperitoneal injection of this compound in rats significantly increased the number of granulocytes in the peritoneal cavity. nih.gov This recruitment of phagocytes was associated with increased resistance to a subsequent bacterial challenge, highlighting the protective role of this chemotactic peptide. nih.gov Human lysozyme (B549824), however, has been shown to depress the chemotaxis of neutrophils towards this compound, suggesting a potential negative feedback mechanism to modulate the inflammatory response. capes.gov.br

Beyond their role in response to bacterial products, N-formylated peptides released from the mitochondria of damaged or dying (apoptotic) cells serve as "find-me" signals. wikipedia.orgnih.govunifi.it This is a critical process for maintaining tissue homeostasis by ensuring the swift and efficient removal of apoptotic cells before they can undergo secondary necrosis and release their potentially harmful contents, which could trigger a more significant inflammatory response. wikipedia.orgnih.govresearchgate.net

The release of these mitochondrial N-formylated peptides attracts phagocytes to the site of cell death, facilitating their clearance in an immunologically quiet manner. wikipedia.orgnih.govresearchgate.net This process is essential for preventing autoimmunity and chronic inflammation that can result from the accumulation of dead cells. wikipedia.orgresearchgate.net Formyl peptides released from mitochondria have been shown to induce neutrophil activation and chemotaxis. researchgate.net

Recruitment of Phagocytes to Sites of Bacterial Invasion and Tissue Damage

Modulation of Cellular Differentiation Processes

Recent research has uncovered novel roles for N-formylated peptides beyond their classical functions in innate immunity, revealing their influence on the differentiation of mesenchymal stem cells (MSCs). nih.govclinandmedimages.org

The N-formylated peptide fMLP has been shown to promote the differentiation of mesenchymal stem cells into osteoblasts, the cells responsible for bone formation. nih.gov This effect is mediated through the N-formyl peptide receptor 1 (FPR1), the expression of which increases during osteoblastic differentiation. nih.govnih.gov

Studies have demonstrated that fMLP stimulates osteogenesis by increasing the expression of key osteogenic markers such as Runx2 and cyclooxygenase-2 (COX-2). nih.gov This process involves a complex signaling pathway that includes phospholipase C, calcium, and mitogen-activated protein kinases (MAPKs). nih.govnih.gov The pro-osteogenic effect of fMLP has been observed both in vitro using human MSCs and in vivo in animal models, suggesting its potential physiological relevance in bone biology. nih.govnih.gov

Table 1: Effect of fMLP on Osteogenic Marker Expression in Mesenchymal Stem Cells

| Marker | Effect of fMLP Treatment | Reference |

| Runx2 | Increased expression | nih.gov |

| COX-2 | Increased expression | nih.gov |

| Mineralization | Increased | nih.govnih.gov |

This table is interactive. Click on the headers to sort.

In conjunction with its promotion of osteogenesis, fMLP has been found to suppress the differentiation of mesenchymal stem cells into adipocytes (fat cells). nih.govnih.gov This is significant because there is often an inverse relationship between osteogenesis and adipogenesis in the bone marrow. By inhibiting the commitment of MSCs to the adipogenic lineage, fMLP further shifts the balance towards bone formation. nih.gov

The suppressive effect of fMLP on adipogenesis is associated with the inhibition of peroxisome proliferator-activated receptor-γ1 (PPARγ1), a master regulator of adipocytic differentiation. nih.govnih.gov This dual action of promoting bone formation while inhibiting fat cell formation highlights a potential therapeutic role for N-formylated peptides in bone-related disorders. nih.gov

Promotion of Osteoblastic Differentiation in Mesenchymal Stem Cells

Involvement in Specific Physiological and Pathological Conditions

This compound (FMP) and related N-formyl peptides, which are structurally similar to products of bacterial metabolism, play a significant role in signaling the presence of bacterial infection to phagocytic cells, including lung alveolar macrophages. nih.gov These peptides act as potent activators for both macrophages and neutrophils. nih.gov The response of alveolar macrophages to these signals is a critical component of the lung's innate immune defense. frontiersin.orgmdpi.complos.org

One of the key responses elicited in alveolar macrophages by N-formyl peptides is the enhancement of Fc receptor activity. nih.gov Studies in guinea pigs have shown that both FMP and the related peptide N-formylmethionyl-leucyl-phenylalanine (fMLP) can increase alveolar macrophage Fc receptor activity by 40% to 100%. nih.gov The peak increase in this activity was observed after two hours of in vitro incubation with 10⁻⁶ M FMP. nih.gov This stimulation of Fc receptors is a potential mechanism by which phagocytic cells combat bacterial infections in vivo. nih.gov

Furthermore, incubation of guinea pig pulmonary macrophages with FMP leads to a rapid increase in oxygen consumption and the extracellular accumulation of the reactive oxygen species (ROS) superoxide (B77818) anion and hydrogen peroxide. nih.gov These products of oxygen metabolism are known to have microbicidal properties, and their release stimulated by FMP may be an important in vivo defense mechanism. nih.gov The stimulation of ROS production is linked to an increase in hexose (B10828440) monophosphate shunt activity within the macrophages. nih.gov

N-formyl peptides also function as chemoattractants, guiding immune cells to the site of infection. tandfonline.com However, the response can be complex. In certain contexts, such as exposure to e-cigarette vapor in mouse models, the expression of formyl peptide receptor 1 (FPR1) on alveolar macrophages can decrease. pnas.org This reduction in receptor expression was associated with impaired migration of the macrophages toward the N-formyl peptide ligand, fMLP, potentially compromising the immune response. pnas.org Conversely, some studies have noted that culture supernatants from normal, non-smoker alveolar macrophages can have an inhibitory effect on the migration of neutrophils towards stimuli like fMLP, suggesting a complex regulatory environment. atsjournals.org

N-formyl peptides, as products of luminal bacteria, are implicated in the pathogenesis of inflammatory conditions by affecting the intestinal barrier. nih.gov The activation of immune cells like granulocytes within the lamina propria by these bacterial products can lead to increased mucosal permeability. nih.gov

Studies using cultured human intestinal epithelial cell monolayers (T84 cells) have provided a model to examine these effects. When human polymorphonuclear leukocytes (PMNs) are induced to transmigrate across these epithelial monolayers by a chemotactic gradient of N-formylmethionyl-leucyl-phenylalanine (fMLP), a significant decrease in monolayer resistance is observed. nih.gov This drop in resistance, which indicates increased permeability, is dependent on the concentration of the chemoattractant and the density of migrating PMNs. nih.gov The process involves the PMNs moving through the intercellular occluding junctions, creating a reversible increase in epithelial permeability. nih.gov The increased permeability allows for a greater flux of paracellular tracers, with the leak sites localized to the points where PMNs impale the epithelium. nih.gov

Research has shown that luminal perfusion with fMLP significantly increases mucosal permeability, particularly in the distal ileum of rats. nih.gov This effect was observed at concentrations of 10⁻⁶ M and higher. nih.gov The increased permeability in the distal ileum was not associated with a higher number of resident granulocytes but rather with a higher basal permeability to small solutes, suggesting this region is predisposed to the inflammatory actions of fMLP. nih.gov Stress has also been shown to increase colonic permeability to bacterial chemotactic peptides like fMLP. physiology.org In other studies, the pro-inflammatory cytokine IL-4 was found to disrupt intestinal barrier function, leading to an increased flux of ³H-fMLP across T84 cell monolayers. karger.com

| Time after Inducing Transmigration | Mean Decrease in Monolayer Resistance (%) | Accompanying Effect |

|---|---|---|

| 15 minutes | 48% (± 12.6%) | Increased flux of paracellular tracers |

| 60 minutes | 83% (± 1.6%) |

N-formyl peptides like this compound are products of bacterial metabolism and can serve as indicators of bacterial presence. nih.gov In conditions characterized by chronic or latent infections, the persistent presence of these bacterial products can lead to a state of sustained, low-grade inflammation and altered immune cell function. bham.ac.uk A latent infection is one that is dormant or inactive in the body but has the potential to reactivate and cause disease. verywellhealth.com

In patients with cystic fibrosis, who often experience chronic pulmonary bacterial colonization, neutrophils show a modified response to stimulation by fMLP. cardiff.ac.uk Specifically, neutrophils from patients experiencing an exacerbation of respiratory symptoms demonstrated reduced superoxide generation and elastase release in response to fMLP. cardiff.ac.uk This hypo-responsiveness, which tends to resolve after treatment, is thought to be a result of chronic infection and may be linked to receptor desensitization or a higher proportion of immature band neutrophils. cardiff.ac.uk

Similarly, patients with chronic bronchitis have been shown to be more susceptible to the effects of N-formyl peptides. nih.gov Inhalation of fMLP induced bronchoconstriction at significantly lower doses in these patients compared to healthy controls, and the recovery time was much slower. nih.gov This suggests that formyl peptides produced during bacterial bronchial infections could be significant mediators of bronchoconstriction in this condition. nih.gov In chronic kidney disease, another condition associated with chronic inflammation and increased risk of infection, neutrophils express higher levels of the fMLP receptor FPR1 but exhibit a hyporesponsive state, with fMLP failing to induce chemotaxis or ROS production. frontiersin.org This unresponsiveness could contribute to the impaired host defense seen in these patients. frontiersin.org The presence of N-formyl peptides acts as a signal for neutrophil migration from the blood toward invading bacteria. mdpi.com

Periprosthetic joint infection (PJI) is a severe complication following joint arthroplasty, often caused by bacteria like Staphylococcus aureus forming biofilms on the implant. mdpi.comnih.govamegroups.org A key challenge in preventing PJI is that pathogens can dampen the host's innate immune response. nih.govnih.gov One therapeutic strategy explores the use of immunomodulators to activate and direct the innate immune system to the surgical site to combat infection. nih.govnih.gov

N-formylmethionyl-leucyl-phenylalanine (fMLP), a potent chemoattractant for phagocytic leukocytes like neutrophils, has been assessed in a preclinical mouse model of PJI. nih.govnih.gov The hypothesis was that locally administering an immunomodulator could boost the innate immune response and reduce infection, even without antibiotics. nih.gov In a mouse model where a femoral implant was contaminated with S. aureus, local treatment with fMLP demonstrated significant therapeutic benefits. nih.govnih.gov

The study found that fMLP treatment markedly reduced the S. aureus infection levels at the implant site. nih.gov Beyond reducing the bacterial load, the therapy also mitigated the pathological consequences of the infection. At day 10 post-surgery, mice treated with fMLP showed reduced peri-implant periosteal reaction, less focal cortical bone loss, and smaller areas of inflammatory infiltrate in the surrounding bone compared to untreated infected mice. nih.govnih.gov Furthermore, the fMLP treatment led to improved functional outcomes, as evidenced by reduced pain behavior and increased weight-bearing on the affected limb. nih.govnih.gov These findings suggest that locally administered fMLP is a promising approach for reducing PJI by jumpstarting the innate immune response at the surgical site. nih.gov

| Outcome Measured | Time Point | Finding in fMLP-Treated Group vs. Untreated Infected Group |

|---|---|---|

| S. aureus Infection Levels | Day 3 | Reduced by approximately 2-Log orders |

| Peri-implant Periosteal Reaction | Day 10 | Reduced |

| Focal Cortical Loss | Day 10 | Reduced |

| Areas of Inflammatory Infiltrate | Day 10 | Reduced |

| Pain Behavior / Weight-Bearing | Day 10 | Reduced pain and increased weight-bearing |

Research Methodologies and Advanced Investigations of N Formylmethionylphenylalanine

In Vitro Cellular Assay Systems

The biological activities of N-formylmethionylphenylalanine (fMP) are primarily investigated using a variety of in vitro cellular assay systems. These assays are crucial for dissecting the molecular mechanisms underlying fMP-induced cellular responses, particularly in immune cells like neutrophils and macrophages.

Chemotaxis Assays (e.g., Boyden Chambers, Subagarose Techniques, Microchambers)

Chemotaxis, the directed movement of cells in response to a chemical gradient, is a hallmark response to fMP. Several techniques are employed to quantify this phenomenon.

The Boyden chamber assay is a classic and widely used method for studying chemotaxis. nih.gov It consists of two compartments separated by a microporous membrane. nih.gov Cells are placed in the upper chamber, and the chemoattractant, such as fMP, is placed in the lower chamber. nih.gov The number of cells that migrate through the pores to the lower side of the membrane is quantified, often by microscopy or by measuring a cell-specific enzyme like myeloperoxidase. nih.govnih.gov A modified version, the fluid gradient chamber, allows for the study of cell migration in mobile gradients of chemoattractants. nih.gov

Subagarose techniques offer an alternative method where a gel, typically agarose, is used to establish a chemoattractant gradient. nih.govresearchgate.net Cells are placed in wells cut into the agarose, and their migration towards the fMP-containing well is observed and measured.

Microchambers , such as the Zigmond chamber and 96-well microchambers, provide a more controlled and high-throughput approach to studying chemotaxis. nih.govrupress.orgcsic.es These devices allow for the creation of stable and well-defined chemotactic gradients, enabling real-time observation and tracking of individual cell movement. rupress.orgcsic.esresearchgate.net

A study investigating the response of human milk leukocytes to chemoattractant peptides, including N-formyl-L-methionyl-L-phenylalanine, utilized Boyden chambers and a subagarose technique to assess chemotaxis. nih.gov The results indicated that while peripheral blood neutrophils and monocytes showed enhanced directed movement towards these agents, human milk leukocytes did not respond, suggesting a modification of these cells within the mammary gland. nih.gov

Measurements of Intracellular Signaling Events (e.g., Calcium Flux, Protein Phosphorylation Analysis)

Upon binding to its receptor, fMP triggers a cascade of intracellular signaling events that ultimately lead to various cellular responses.

Calcium flux is one of the earliest and most critical signaling events. fMP binding to its G protein-coupled receptor (GPCR) activates phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3), which in turn mobilizes calcium from intracellular stores. ebi.ac.ukuni-regensburg.de This transient increase in intracellular calcium concentration ([Ca2+]i) is a key trigger for many subsequent events, including chemotaxis and enzyme release. ebi.ac.uknih.govnih.gov Calcium flux is typically measured using fluorescent calcium indicators, such as Fura-2/AM, which change their fluorescence properties upon binding to calcium. nih.gov Studies have shown that fMP induces a rapid and transient increase in intracellular calcium in various cell types, including neutrophils and monocytes. ebi.ac.uknih.govnih.gov

Protein phosphorylation analysis is crucial for understanding the downstream signaling pathways activated by fMP. creative-proteomics.com Protein kinases, which add phosphate (B84403) groups to proteins, and phosphatases, which remove them, act as molecular switches that regulate protein activity, localization, and interaction. creative-proteomics.com Techniques like Western blotting with phospho-specific antibodies, mass spectrometry-based phosphoproteomics, and kinase activity assays are used to identify and quantify changes in protein phosphorylation upon fMP stimulation. creative-proteomics.comresearchgate.netmdpi.com For instance, fMP has been shown to induce the tyrosine phosphorylation of several proteins in human neutrophils, including the 40-kDa protein, which may be microtubule-associated protein 2 (MAP2) kinase. nih.gov

Analysis of Oxidative Metabolism and Enzyme Release

A key function of phagocytic cells like neutrophils and macrophages is the production of reactive oxygen species (ROS) and the release of granular enzymes to kill invading pathogens.

Analysis of oxidative metabolism , often referred to as the respiratory burst, involves measuring the production of ROS such as superoxide (B77818) anion (O2-) and hydrogen peroxide (H2O2). wikipedia.orgphysiology.org Incubation of guinea pig pulmonary macrophages with this compound (FMP) leads to a rapid increase in oxygen consumption and the accumulation of superoxide anion and hydrogen peroxide in the extracellular medium. physiology.org This fMP-stimulated oxidative burst can be quantified using various assays, including the reduction of cytochrome c for superoxide detection and the horseradish peroxidase-mediated oxidation of a fluorescent substrate for hydrogen peroxide measurement.

Enzyme release , or degranulation, is the process by which neutrophils release the contents of their granules, including enzymes like myeloperoxidase and lysozyme (B549824), into the phagosome or the extracellular space. wikipedia.orgnih.gov The release of these enzymes can be measured by assaying their enzymatic activity in the cell supernatant after stimulation with fMP. For example, lysozyme release can be quantified by its ability to lyse a bacterial suspension. nih.gov

Gene Expression and Protein Quantification Techniques (e.g., Quantitative PCR, Flow Cytometry, Western Blotting)

fMP can also modulate gene expression and protein levels in target cells, influencing longer-term cellular responses.

Quantitative PCR (qPCR) , also known as real-time PCR, is a highly sensitive and specific technique used to measure the levels of specific messenger RNA (mRNA) transcripts. thermofisher.comgene-quantification.de This allows researchers to determine how fMP stimulation alters the expression of genes involved in inflammation, immunity, and other cellular processes. The process involves reverse transcribing RNA into complementary DNA (cDNA), which is then amplified and quantified in real-time using fluorescent probes or dyes. thermofisher.com Proper normalization using stable reference genes is crucial for accurate quantification. researchgate.netnih.gov

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells in a heterogeneous population. It can be used to quantify the expression of cell surface and intracellular proteins by staining cells with fluorescently labeled antibodies. For example, flow cytometry can be used to measure the upregulation of adhesion molecules on the surface of neutrophils following fMP stimulation.

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture. researchgate.net Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies. This method can be used to analyze changes in the total amount of a protein or its post-translational modifications, such as phosphorylation, in response to fMP. researchgate.net

Comparative Analysis with Other Ligands and Analogues

To better understand the structure-activity relationships and the specificity of fMP-induced responses, it is often compared with other N-formylated peptides and various analogues.

A classic and more potent chemoattractant is N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP or fMLF) . nih.govebi.ac.ukwikipedia.org This tripeptide generally elicits stronger responses at lower concentrations compared to fMP. ebi.ac.uk Comparative studies using fMP and fMLP have been instrumental in defining the structural requirements for potent chemoattractant activity. For example, studies have shown that both peptides can induce chemotaxis, calcium mobilization, and enzyme release, but the dose-response curves are often shifted, with fMLP being more potent. nih.govnih.govnih.gov

Other chemoattractants, such as the complement component C5a and the lipid mediator leukotriene B4 (LTB4) , are also used in comparative studies. nih.govuni-regensburg.de These molecules act through their own distinct receptors but can elicit similar functional responses in neutrophils. By comparing the effects of fMP with these other chemoattractants, researchers can identify both common and unique aspects of the signaling pathways they activate. For instance, while both fMP and C5a can induce chemotaxis in neutrophils, the underlying signaling cascades may have distinct components. nih.gov

Analogues of fMP with modifications to the amino acid sequence or the formyl group are synthesized and tested to probe the specific molecular interactions with the receptor. For example, the oxidation of the methionine residue in fMLP to a sulfoxide (B87167) derivative results in a loss of chemotactic activity, highlighting the importance of this residue for receptor recognition and activation. nih.gov Similarly, using antagonists like t-carbobenzoxy-phenylalanyl-methionine helps to confirm that the observed responses are indeed receptor-mediated. wikipedia.org

In one study, the chemotactic response of neutrophils to fMP was found to be significantly less than that to valylglycylserylglutamic acid (eosinophil chemotactic factor A). researchgate.net Furthermore, several peptide analogues of glycylhistidyllysine were found to have no chemoattractant activity. researchgate.net

The table below summarizes the relative potencies of various chemoattractants in inducing specific neutrophil functions.

| Chemoattractant | Typical Effective Concentration for Chemotaxis | Receptor(s) |

| This compound (fMP) | 10⁻⁸ to 10⁻⁶ M | FPR1 |

| N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP) | 10⁻¹⁰ to 10⁻⁸ M | FPR1, FPR2/ALX |

| Complement C5a | 10⁻⁹ to 10⁻⁷ M | C5aR1, C5aR2 |

| Leukotriene B4 (LTB4) | 10⁻⁹ to 10⁻⁷ M | BLT1, BLT2 |

This comparative approach is essential for drug discovery efforts aimed at developing specific agonists or antagonists for formyl peptide receptors, which could have therapeutic potential in modulating inflammatory responses.

Structure-Activity Relationship Studies with Synthetic Formyl Peptide Analogues

The biological activity of this compound (fMP) and its analogues is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies, which involve the systematic modification of the peptide's structure, have been crucial in elucidating the molecular features required for interaction with and activation of formyl peptide receptors (FPRs).

Early investigations into synthetic peptides revealed the critical role of the N-formyl group for their chemotactic activity. unifi.it The prototypical and most potent synthetic peptide identified in these initial studies was N-formylmethionyl-leucyl-phenylalanine (fMLP). unifi.it SAR studies have demonstrated that even slight modifications to the peptide sequence can significantly alter biological activity. For instance, while fMP is a dipeptide, the related tripeptide fMLP, which contains an additional leucine (B10760876) residue, exhibits potentially enhanced binding affinity and potency for FPRs. vulcanchem.com

The specificity of the interaction between formyl peptides and their receptors is highlighted by the fact that a wide array of synthetic peptides show a high degree of structural specificity in their ability to stimulate neutrophil responses. wikipedia.org This specificity provided early evidence for the existence of a dedicated receptor system for these peptides. wikipedia.org

Further SAR studies have explored the effects of replacing amino acid residues or modifying functional groups. For example, replacing the C-terminal phenylalanine in fMLP with (S)-phenylalaninol (Pheol) resulted in a compound devoid of significant biological activity. nih.gov However, ester derivatives of this modified analogue, while inactive as chemoattractants, were found to be potent stimulators of superoxide production and lysozyme release, demonstrating that different structural features can trigger distinct cellular responses. nih.gov